N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide
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Overview
Description
N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a cycloheptyl group and a pyridin-3-ylmethyl group attached to the oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of cycloheptylamine with pyridin-3-ylmethyl chloride in the presence of a base, followed by the addition of oxalyl chloride to form the oxamide linkage. The reaction conditions often include the use of organic solvents such as toluene or ethyl acetate, and the reactions are carried out under mild conditions to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxamides with higher oxidation states, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide include:
- N-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N’-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide is unique due to its specific structural features, such as the cycloheptyl group and the pyridin-3-ylmethyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-12-6-5-9-16-10-12)15(20)18-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTFEDRSLXXVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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